S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate
Brand Name: Vulcanchem
CAS No.: 2984-66-9
VCID: VC16510562
InChI: InChI=1S/C13H21OPS2/c1-6-15(16,14-5)17-12-9-7-11(8-10-12)13(2,3)4/h7-10H,6H2,1-5H3
SMILES:
Molecular Formula: C13H21OPS2
Molecular Weight: 288.4 g/mol

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate

CAS No.: 2984-66-9

Cat. No.: VC16510562

Molecular Formula: C13H21OPS2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate - 2984-66-9

Specification

CAS No. 2984-66-9
Molecular Formula C13H21OPS2
Molecular Weight 288.4 g/mol
IUPAC Name (4-tert-butylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C13H21OPS2/c1-6-15(16,14-5)17-12-9-7-11(8-10-12)13(2,3)4/h7-10H,6H2,1-5H3
Standard InChI Key VHRBNSDFBAIBIO-UHFFFAOYSA-N
Canonical SMILES CCP(=S)(OC)SC1=CC=C(C=C1)C(C)(C)C

Introduction

Synthesis

The synthesis of S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate typically involves multi-step reactions using phosphonothioate chemistry. Key steps include:

  • Preparation of Precursors: Reacting phenolic or thiol derivatives with phosphorus-based reagents.

  • Reaction Conditions: Employing controlled temperatures and catalysts (e.g., Lewis acids like aluminum chloride) to enhance yield.

  • Purification: Techniques such as recrystallization or chromatography are used to achieve high-purity products.

Applications

This compound has diverse applications due to its organophosphorus backbone:

Agricultural Use

  • Insecticidal and Herbicidal Properties: Phosphonodithioates are known to inhibit specific enzymes in pests, disrupting metabolic pathways.

  • Antimicrobial Activity: Potential use in controlling microbial growth on crops.

Pharmaceutical Potential

  • Preliminary studies suggest that such compounds may have applications in drug development due to their enzyme-inhibitory properties.

Chemical Research

  • Used as a model compound for studying organophosphorus chemistry due to its unique structure.

Biological Activity

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate exhibits biological activity typical of organophosphorus compounds:

  • Enzyme Inhibition: Targets enzymes involved in neurotransmitter regulation or pest metabolism.

  • Toxicity Profile: Requires careful evaluation for safety in agricultural and pharmaceutical contexts.

Stability and Reactivity

The stability of this compound under different conditions is critical for its practical applications:

  • pH Sensitivity: Stability varies with pH levels.

  • Thermal Stability: Stable under moderate temperatures but may decompose at elevated levels.

  • Reactivity with Other Chemicals: Typical of phosphonodithioates, it can undergo hydrolysis or oxidation depending on environmental conditions.

Comparison with Related Compounds

Compound NameStructural SimilarityUnique Features
Ethyl phosphonothioateContains a phosphonate groupLacks aromatic substituent
Methyl phosphonodithioateSimilar dithioate structureNo bulky substituents
S-ethyl O-ethyl phosphonothioatePhosphonate backboneDifferent alkyl groups

The bulky tert-butyl group in S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate provides steric hindrance, influencing both its chemical reactivity and biological activity compared to simpler analogs.

Safety and Environmental Considerations

As an organophosphorus compound, this chemical requires careful handling:

  • Toxicity Concerns: Potential neurotoxic effects necessitate controlled use.

  • Environmental Impact: Degradation products must be assessed for ecological safety.

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